molecular formula C15H13N3O3 B7697691 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide

Cat. No. B7697691
M. Wt: 283.28 g/mol
InChI Key: VQGWEBCFGCRWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the compound has been shown to exhibit potent analgesic activity, making it a potential candidate for the development of new pain-relieving drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is its potent anti-inflammatory and analgesic activities. This makes it a useful compound for the development of new drugs for the treatment of various inflammatory diseases and pain. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for the study of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide. One of the most promising areas of research is the development of new drugs for the treatment of various inflammatory diseases and pain. Additionally, the compound can be further studied for its potential applications in other fields of scientific research such as material science and catalysis. Further studies are also needed to evaluate the toxicity of this compound and its potential side effects in clinical settings.

Synthesis Methods

The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent such as toluene or ethanol.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-13-17-15(21-18-13)10-5-3-6-11(9-10)16-14(19)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGWEBCFGCRWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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